molecular formula C7H7Cl2NO2S B2655007 2,4-dichloro-N-methylbenzenesulfonamide CAS No. 565181-75-1

2,4-dichloro-N-methylbenzenesulfonamide

Cat. No.: B2655007
CAS No.: 565181-75-1
M. Wt: 240.1
InChI Key: NEJJNIZSIHRFDA-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7Cl2NO2S. It is a derivative of benzenesulfonamide, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring, and a methyl group is attached to the nitrogen atom of the sulfonamide group . This compound is known for its various applications in scientific research and industry.

Preparation Methods

The synthesis of 2,4-dichloro-N-methylbenzenesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with methylamine. The reaction is carried out in the presence of a base, such as pyridine, at elevated temperatures to facilitate the formation of the sulfonamide bond . The reaction can be represented as follows:

2,4-Dichlorobenzenesulfonyl chloride+MethylamineThis compound+HCl\text{2,4-Dichlorobenzenesulfonyl chloride} + \text{Methylamine} \rightarrow \text{this compound} + \text{HCl} 2,4-Dichlorobenzenesulfonyl chloride+Methylamine→this compound+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2,4-Dichloro-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium methoxide, hydrogen peroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

2,4-Dichloro-N-methylbenzenesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

2,4-Dichloro-N-methylbenzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2,4-dichloro-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO2S/c1-10-13(11,12)7-3-2-5(8)4-6(7)9/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJJNIZSIHRFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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